molecular formula C12H22N2O2 B14026072 tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

Cat. No.: B14026072
M. Wt: 226.32 g/mol
InChI Key: ZVMVRRZCLIOODZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate is a chemical compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Chemical Reactions Analysis

tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate
  • tert-Butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

These compounds share similar bicyclic structures but differ in the position and nature of substituents, which can affect their reactivity and applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-4-9(5-12)6-13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

ZVMVRRZCLIOODZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)CNC2

Origin of Product

United States

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